molecular formula C3H4ClN3 B1360302 3-Chloro-1-methyl-1H-1,2,4-triazole CAS No. 56616-92-3

3-Chloro-1-methyl-1H-1,2,4-triazole

Cat. No. B1360302
CAS RN: 56616-92-3
M. Wt: 117.54 g/mol
InChI Key: SPABSISQYPJJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methyl-1H-1,2,4-triazole can be found in various databases . The structure is characterized by a five-membered ring containing three nitrogen atoms.


Chemical Reactions Analysis

Triazoles and their derivatives are known to undergo various chemical reactions . For example, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

Therapeutic and Biological Activities

3-Chloro-1-methyl-1H-1,2,4-triazole and its derivatives have been a focal point in pharmaceutical research due to their diverse biological activities. Triazoles, in general, are known for their broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Specifically, 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families have seen extensive research and development, leading to the creation of new drugs targeting various diseases and conditions (Ferreira et al., 2013).

Physicochemical and Thermal Properties

Research has delved into understanding the physicochemical and thermal properties of triazole compounds, focusing on how modifications like biofield treatment can influence these characteristics. Studies have shown alterations in crystallite size, melting temperature, and thermal decomposition temperature of treated 1,2,4-triazole samples, suggesting the potential for fine-tuning these materials for specific applications (Trivedi et al., 2015).

Synthesis and Chemical Modeling

The synthesis and physicochemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied. These derivatives find applications not just in the pharmaceutical field but also in engineering, metallurgy, and agriculture, showcasing their versatility. The ongoing research emphasizes the need for more efficient synthesis methods, considering aspects of green chemistry and sustainability (Parchenko, 2019).

Industrial Applications

The amino derivatives of 1,2,4-triazoles serve as vital raw materials in fine organic synthesis industries. They are employed in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, illustrating the compound's significant industrial value (Nazarov et al., 2021).

Development of Proton-Conducting Membranes

1H-1,2,4-triazole and its derivatives are promising materials for the development of proton-conducting fuel cell membranes. Their inclusion in electrolyte membranes enhances characteristics like thermal stability, electrochemical stability, mechanical strength, and ionic conductivity, marking their significance in the field of energy and biotechnology (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

3-chloro-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPABSISQYPJJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205187
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-1,2,4-triazole

CAS RN

56616-92-3
Record name 3-Chloro-1-methyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methyl-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-methyl-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-methyl-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-methyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.